B1578745 Beta-Amyloid (25-35)

Beta-Amyloid (25-35)

Cat. No.: B1578745
M. Wt: 1060.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (25-35) is a synthetic, 11-amino-acid peptide fragment corresponding to the residues 25 to 35 of the full-length amyloid-beta protein (Aβ). As the shortest fragment capable of forming large β-sheet fibrils and retaining the pronounced toxicity of the full-length Aβ(1–40/42) peptides, it serves as a critical model compound in Alzheimer's disease research . This peptide is a key tool for studying amyloid-induced neurotoxicity and the underlying cellular mechanisms of neurodegeneration. In experimental settings, Beta-Amyloid (25-35) induces significant cytotoxicity and neuronal cell death, characterized by decreased cell viability and increased apoptotic markers . Its mechanism of action involves a conformational transition from a soluble, unordered form to aggregated, fibrillary β-sheet structures, a process central to amyloid pathogenesis . This self-assembly and aggregation can disrupt mitochondrial membrane potential, enhance oxidative stress, and promote the production of reactive oxygen species (ROS) . Research using this peptide has also linked its toxicity to the activation of key kinases involved in tau protein phosphorylation, bridging amyloid and tau pathologies . Beta-Amyloid (25-35) is widely used in neuroscience and neurodegenerative disease research to establish in vitro and in vivo models of Alzheimer's disease-related neurotoxicity . Its applications include investigating the pathways of amyloid aggregation, evaluating the efficacy of potential neuroprotective drugs, and screening therapeutic strategies aimed at inhibiting amyloid aggregation and its associated toxicity . For research use only. Not intended for any clinical or diagnostic use in humans or animals.

Properties

Molecular Weight

1060.3

sequence

GSNKGAIIGLM

Origin of Product

United States

Scientific Research Applications

Neurotoxicity and Cognitive Impairment

Beta-Amyloid (25-35) is recognized for its neurotoxic effects, which are pivotal in understanding Alzheimer's disease. Research indicates that this peptide can induce morphological alterations in neurons and impair cognitive functions.

  • Dendritic Spine Morphology : Studies have shown that Aβ(25-35) alters the morphology of dendritic spines in the hippocampus, which is crucial for synaptic plasticity and memory formation. Specifically, it decreases the expression of proteins such as NR2B and PSD-95, which are essential for synaptic function .
  • Cognitive Deficits : Animal models treated with Aβ(25-35) exhibit significant memory impairments, as evidenced by performance deficits in tasks like the Morris Water Maze. These findings suggest that Aβ(25-35) disrupts both encoding and retrieval processes in memory .

Structural Studies and Self-Assembly

Beta-Amyloid (25-35) serves as a model for studying amyloid fibril formation due to its ability to form β-sheet structures similar to those seen in full-length amyloid peptides.

  • Self-Assembly Studies : Research utilizing circular dichroism (CD) spectroscopy has demonstrated that Aβ(25-35) transitions from a soluble form to aggregated fibrillary structures under specific conditions. This self-assembly process is critical for understanding amyloid pathology and developing potential inhibitors .

Therapeutic Applications

Given its role in Alzheimer's disease, Aβ(25-35) has been explored as a target for therapeutic intervention.

  • Inhibition Strategies : Investigations into small molecules that can inhibit the aggregation of Aβ(25-35) are underway. These studies aim to identify compounds that can stabilize non-toxic forms of the peptide or promote its clearance from the brain .

Case Studies and Experimental Findings

Several studies have documented the effects of Aβ(25-35) on various biological systems:

StudyFocusFindings
APP MetabolismAβ(25-35) increases APP content while inhibiting its secretion, suggesting a shift towards an amyloidogenic pathway.
Dendritic ChangesInduces morphological changes in dendritic spines and decreases synaptic protein expression linked to memory deficits.
Oxidative StressAdministration leads to neurodegeneration via increased oxidative stress and inflammatory responses.
Self-AssemblyDemonstrates structural transitions from unordered forms to β-sheet aggregates under specific conditions.

Comparison with Similar Compounds

Key Properties :

  • Aggregation : Requires β-sheet formation, enhanced by aluminum salts and phosphate .
  • Neurotoxicity : Induces mitochondrial dysfunction, oxidative stress, and apoptosis in neurons .
  • Pathological Role : Linked to synaptic impairment, memory deficits, and tau hyperphosphorylation in AD models .

Comparison with Similar Compounds

Aβ25-35 vs. Full-Length Aβ Isoforms (Aβ1-42, Aβ1-40)

Property Aβ25-35 Aβ1-42/Aβ1-40 References
Aggregation Kinetics Rapid aggregation due to shorter sequence; requires nucleation . Slower aggregation; forms complex fibrils .
Neurotoxicity Acute toxicity via mitochondrial dysfunction and oxidative stress . Chronic toxicity with plaque deposition and synaptic loss .
In Vivo Effects Causes hippocampal lesions and spatial memory deficits in rats . Aβ1-42 deposits earlier in AD progression (e.g., Down syndrome) .

Key Findings :

  • Aβ25-35 and Aβ1-42 both induce tau hyperphosphorylation, but Aβ1-42 is more closely associated with plaque pathology in humans .
  • Aβ25-35 lesions in primates resemble AD pathology less closely than Aβ1-40 lesions .

Aβ25-35 vs. Control Peptides (Aβ35-25, Aβ1-28)

Property Aβ25-35 Aβ35-25 (Reversed Sequence) Aβ1-28 References
Aggregation Forms β-sheet aggregates . Non-aggregating . Does not aggregate effectively .
Neurotoxicity Impairs synaptic plasticity and memory . No toxicity . Mild retention deficits only .

Key Findings :

  • The reversed sequence Aβ35-25 lacks toxicity, confirming that Aβ25-35’s effects are sequence-dependent .
  • Aβ1-28, another truncated fragment, shows minimal aggregation and toxicity compared to Aβ25-35 .

Key Findings :

  • Decoy peptides targeting Aβ25-35 are more effective than those targeting Aβ1-42 in acute toxicity models .

Aβ25-35 vs. Natural Compounds with Protective Effects

Compound Mechanism Effect on Aβ25-35-Induced Toxicity References
Icariin + Panax notoginseng Saponins Synergistically inhibit apoptosis via anti-oxidant pathways . Reduce early apoptosis from 28.4% to 4.9% .
Ginsenoside Rb1 Suppresses JNK/p38 MAPK pathways, reducing tau phosphorylation . Lowers tau hyperphosphorylation by 40–60% .
Danthron Antioxidant; inhibits oxidative damage . Blocks neurotoxicity in cortical cultures .

Key Findings :

  • Combination therapies (e.g., icariin + Panax notoginseng) show superior efficacy compared to single agents .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Beta-Amyloid (25-35) is manual solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a resin support, commonly Wang resin or PEG-PS resin functionalized with appropriate linkers.

  • Synthesis Process :

    • The peptide chain is assembled stepwise from the C-terminus to the N-terminus by sequential coupling of Fmoc-protected amino acids.
    • The Fmoc group is removed typically using piperidine or stronger bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF to facilitate efficient coupling.
    • Coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF are commonly used.
    • After chain assembly, cleavage from the resin is achieved using trifluoroacetic acid (TFA) mixtures, often with scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT) to prevent side reactions.
  • Purification :

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Gel-filtration chromatography can be employed to remove truncated side products and other impurities.
    • Lyophilization is used to recover the purified peptide as a solid.
  • Yields and Purity :

    • Typical yields range from 40% to 78% depending on scale and resin loading.
    • Purity after purification usually exceeds 90%, confirmed by mass spectrometry and amino acid analysis.

Pretreatment and Solubilization Techniques

Because Beta-Amyloid (25-35) peptides tend to self-aggregate, pretreatment steps are essential to obtain reproducible monomeric or defined oligomeric states.

  • Use of Fluorinated Solvents :

    • Hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) are commonly used to dissolve preexisting aggregates and stabilize disordered or helical conformations.
    • After dissolution in HFIP or TFA, peptides are aliquoted, dried, and stored at low temperatures (e.g., -20°C) to prevent oxidation and aggregation.
  • Reconstitution :

    • Peptides are re-dissolved in aqueous buffers (typically neutral pH 7.2–7.4) or polar solvents like ethanol or dimethyl sulfoxide (DMSO).
    • The choice of solvent and pH strongly influences the secondary structure, with neutral buffers favoring β-sheet formation, while acidic conditions or lower concentrations promote random coil or helical structures.
  • Aggregation Control :

    • Concentration and pH are critical parameters; higher concentrations and neutral to slightly basic pH accelerate β-sheet formation and fibril aggregation.
    • Storage under vacuum or inert atmosphere and maintaining temperatures below phase transition points are recommended to minimize spontaneous aggregation during preparation.

Preparation of Peptide-Lipid Mixtures

For studies involving membrane interactions, Beta-Amyloid (25-35) is prepared in combination with lipid bilayers.

  • Procedure :
    • Peptide solutions are mixed with lipid suspensions at low molar percentages (e.g., 0.5 mol%) to reduce spontaneous aggregation.
    • The mixture is dried to remove solvents, placed under vacuum for extended periods (e.g., 12 hours), then hydrated with heavy water (D2O) or buffer.
    • Samples undergo freeze-thaw cycles and vortexing to ensure homogeneity.
    • Temperature control is crucial to keep samples below lipid phase transition temperatures to preserve membrane integrity.

Structural Characterization During Preparation

  • Secondary Structure Monitoring :

    • Circular dichroism (CD) spectroscopy is employed to monitor the transition from unordered/α-helix to β-sheet-rich conformations during peptide preparation.
    • This transition is concentration and pH dependent and occurs faster in Beta-Amyloid (25-35) compared to longer amyloid peptides.
  • Spectroscopic Methods :

    • Vibrational circular dichroism (VCD), vibrational absorption, and electronic circular dichroism (ECD) spectroscopy provide insights into conformational preferences in different environments (e.g., methanol, acidic solutions, DMSO).

Summary Table of Key Preparation Parameters

Preparation Step Conditions/Details Purpose/Outcome References
Solid-phase synthesis Fmoc-SPPS on Wang or PEG-PS resin; coupling with HBTU/DIPEA; Fmoc removal with piperidine or DBU Assembly of peptide chain with high purity
Cleavage and purification Cleavage with TFA-based cocktails; RP-HPLC and gel-filtration purification Removal of protecting groups and impurities
Pretreatment with HFIP/TFA Dissolution in HFIP or TFA; drying and storage at -20°C Disaggregation and stabilization of monomers
Reconstitution Dissolution in neutral buffers, ethanol, or DMSO; control of pH and concentration Control of aggregation and secondary structure
Peptide-lipid mixture prep Mixing at low peptide mol% with lipids; drying under vacuum; hydration with D2O; freeze-thaw cycles Preparation for membrane interaction studies
Structural monitoring CD, VCD, ECD spectroscopy under various solvent and pH conditions Confirmation of secondary structure transitions

Research Findings on Preparation Impact

  • The shorter Beta-Amyloid (25-35) peptide undergoes a faster transition to β-sheet-rich conformations compared to longer amyloid peptides, making its preparation and handling particularly sensitive to concentration and pH.

  • Pretreatment with fluorinated solvents like HFIP effectively dissolves preformed aggregates, allowing controlled aggregation studies and reproducible bioassays.

  • The peptide’s conformation and aggregation state can be modulated by solvent environment and buffer conditions, which is critical for interpreting experimental results in Alzheimer's disease models.

  • In membrane studies, careful preparation of peptide-lipid mixtures under controlled temperature and hydration conditions is essential to avoid artifactual membrane disruption.

Q & A

What are the standard protocols for preparing Beta-Amyloid (25-35) to study its neurotoxic effects in vitro?

Beta-Amyloid (25-35) is typically dissolved in hexafluoroisopropanol (HFIP) to eliminate pre-existing aggregates, followed by lyophilization. The peptide is then resuspended in sterile dimethyl sulfoxide (DMSO) or cell culture medium (e.g., DMEM) at concentrations of 1–5 mM. For aggregation, incubate at 37°C for 24–72 hours. Validate aggregation states using Thioflavin T (ThT) fluorescence assays for β-sheet content or transmission electron microscopy (TEM) for fibril visualization .

How do researchers validate the aggregation state of Beta-Amyloid (25-35) in experimental settings?

Key methods include:

  • Circular Dichroism (CD) Spectroscopy : Detects secondary structure changes (e.g., random coil to β-sheet transitions).
  • ThT Fluorescence : Quantifies β-sheet-rich fibrils via emission peaks at ~485 nm.
  • TEM or Atomic Force Microscopy (AFM) : Visualizes fibril morphology.
  • Size-Exclusion Chromatography (SEC) : Separates oligomers from monomers/fibrils. Consistency in peptide source and aggregation protocols is critical to reduce variability .

What experimental strategies differentiate oligomer-driven vs. fibril-mediated neurotoxicity of Beta-Amyloid (25-35)?

  • Fractionation : SEC or ultracentrifugation isolates oligomers (e.g., 10–50 kDa) and fibrils.
  • Inhibitor Studies : Congo Red (fibril disruptor) or oligomer-specific antibodies (e.g., A11) can pinpoint toxic species.
  • Cell Viability Assays : Compare toxicity of isolated fractions on neuronal cultures (e.g., SH-SY5Y cells). Oligomers often induce acute mitochondrial dysfunction, while fibrils trigger chronic oxidative stress .

How can N-methylated derivatives of Beta-Amyloid (25-35) inhibit aggregation and toxicity?

N-methylation disrupts β-sheet formation by sterically hindering backbone hydrogen bonding. Key residues for modification include Gly29 and Ile31. For example, N-methyl-Gly29 reduces fibril formation by 70% in ThT assays. Toxicity is assessed via MTT or LDH release assays in primary neurons. This strategy is generalizable to other amyloidogenic peptides .

What are key considerations when using transgenic mouse models to assess Beta-Amyloid (25-35)-induced cognitive deficits?

  • Genetic Background : APP/PS1 or 5xFAD mice show accelerated amyloid pathology.
  • Behavioral Tests : Morris water maze for spatial memory, Y-maze for spontaneous alternation.
  • Histopathology : Immunostaining for Aβ plaques (e.g., 6E10 antibody) and synaptic markers (e.g., synaptophysin).
  • Dosage : Intracerebroventricular (ICV) injections of 5–10 nmol Aβ(25-35) induce deficits within 7 days. Control with scrambled peptides to isolate sequence-specific effects .

How should researchers address contradictions in neurotoxic thresholds reported for Beta-Amyloid (25-35)?

  • Meta-Analysis : Compare studies controlling for variables like peptide source (synthetic vs. recombinant), aggregation protocols, and cell types.
  • Standardized Assays : Use internal controls (e.g., commercial pre-aggregated Aβ(1-42)) to calibrate toxicity.
  • Dose-Response Curves : Establish EC50 values across multiple models (e.g., primary neurons vs. neuroblastoma lines) .

What in vitro systems replicate Beta-Amyloid (25-35)-microglial interactions in Alzheimer’s disease?

  • Neuron-Microglia Co-Cultures : Primary microglia exposed to Aβ(25-35) (10 μM) upregulate pro-inflammatory cytokines (IL-6, TNF-α) via NF-κB activation.
  • Phagocytosis Assays : Fluorescently labeled fibrils (e.g., FITC-Aβ(25-35)) quantify microglial clearance efficiency.
  • ROS Measurement : DCFDA staining detects Aβ-induced oxidative burst in BV2 microglial cells .

How do researchers resolve conflicting data on Aβ(25-35)-induced synaptic plasticity impairment?

  • Electrophysiology : Long-term potentiation (LTP) measurements in hippocampal slices exposed to Aβ(25-35) (500 nM) show NMDA receptor-dependent deficits.
  • Pharmacological Blockers : Co-application of α7nAChR antagonists (e.g., methyllycaconitine) can isolate receptor-specific effects.
  • Genetic Knockdown : siRNA targeting PrPᶜ (a putative Aβ receptor) clarifies toxicity mechanisms .

What statistical methods are robust for analyzing Aβ(25-35) toxicity data with high variability?

  • Mixed-Effects Models : Account for batch variability (e.g., peptide aggregation lot).
  • ANOVA with Tukey’s Post Hoc : Compare ≥3 experimental groups (e.g., oligomers vs. fibrils vs. vehicle).
  • Power Analysis : Ensure sample sizes (n ≥ 6) detect ≥30% effect sizes with α=0.05. Reproducibility requires ≥3 independent experiments .

How can computational modeling predict Aβ(25-35) aggregation pathways?

  • Molecular Dynamics (MD) Simulations : CHARMM36 or AMBER forcefields model peptide folding (e.g., salt bridges between Lys28 and Ala42).
  • Kinetic Rate Constants : Fit experimental ThT data to Finke-Watzky two-step nucleation-aggregation models.
  • Machine Learning : Train classifiers on structural descriptors (e.g., hydrophobicity, charge) to predict aggregation propensity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.